molecular formula C10H13NO5 B8298295 1-(2-Methoxy-4-nitrophenoxy)propan-2-ol

1-(2-Methoxy-4-nitrophenoxy)propan-2-ol

Cat. No.: B8298295
M. Wt: 227.21 g/mol
InChI Key: WWQXBDXXECLKBI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenoxy)propan-2-ol is a nitroaromatic propanol derivative characterized by a methoxy group at the ortho-position and a nitro group at the para-position on the phenoxy ring. This compound has garnered attention in medicinal chemistry, particularly as a structural motif in radiation countermeasures and anti-inflammatory agents. Its unique electronic and steric properties, imparted by the nitro and methoxy substituents, influence its reactivity, bioavailability, and pharmacological activity .

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C10H13NO5/c1-7(12)6-16-9-4-3-8(11(13)14)5-10(9)15-2/h3-5,7,12H,6H2,1-2H3

InChI Key

WWQXBDXXECLKBI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications and Pharmacological Activity

Key Observations :

  • Methoxy Position : Inversion of methoxy and nitro groups (Compound 2) reduces activity, highlighting the importance of substituent orientation .
  • Halogen vs. Methoxy : Replacement of methoxy with halogens (Cl/Br) in Compounds 3/5 reduces efficacy, suggesting methoxy’s role in hydrogen bonding or lipophilicity .
  • Anti-inflammatory Analogs: Diarylpropanols with hydroxyl and methoxy groups (e.g., Compound 4) show stronger NO inhibition than nitro derivatives, likely due to hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Boiling Point (°C) LogP (Predicted) Solubility
1-(2-Methoxy-4-nitrophenoxy)propan-2-ol 257.23 N/A 1.8 Low (Polar)
1-Methoxy-2-propanol 90.12 118–119 0.3 High
3-Methoxy-1-propanol 90.12 150–152 0.5 Moderate
Eugenol (2-Methoxy-4-(2-propenyl)phenol) 164.20 254 2.3 Low

Key Observations :

  • The nitro group in the target compound increases molecular weight and logP compared to simpler methoxypropanols, reducing aqueous solubility .
  • Eugenol, a phenolic analog, exhibits higher logP due to its non-polar allyl chain, underscoring the role of aromatic substituents in hydrophobicity .

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